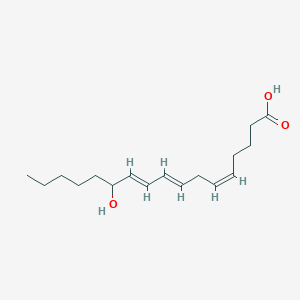
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid is a bioactive lipid compound known for its significant role in various biological processes. It is a hydroxy fatty acid with a unique structure that includes three conjugated double bonds and a hydroxyl group. This compound is often studied for its involvement in inflammatory responses and other physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid typically involves multiple steps, including the use of Suzuki–Miyaura coupling and Wittig reactions . The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide, which is used to form the carbon-carbon bonds in the compound. The Wittig reaction is employed to introduce the double bonds in the molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl₂) can convert the hydroxyl group to a chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a model compound to study lipid oxidation and other chemical reactions involving fatty acids.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials and products that require bioactive lipids.
Mecanismo De Acción
The mechanism of action of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific molecular targets and pathways . It is known to bind to receptors involved in inflammatory responses, thereby modulating the activity of these pathways. The compound can influence the production of inflammatory mediators and other signaling molecules, leading to its bioactive effects.
Comparación Con Compuestos Similares
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid can be compared with other hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT) .
12-HETE: Similar in structure but with a different chain length and number of double bonds.
12-HHT: An isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and hydroxyl group position, which contribute to its distinct biological activities.
Propiedades
Fórmula molecular |
C17H28O3 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+ |
Clave InChI |
KUKJHGXXZWHSBG-FQWDWNLFSA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C/C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


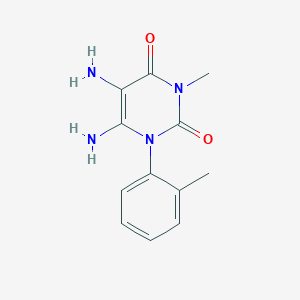
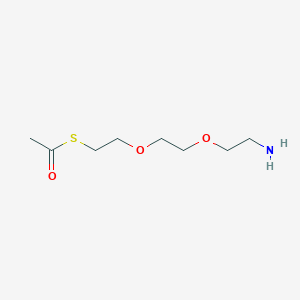

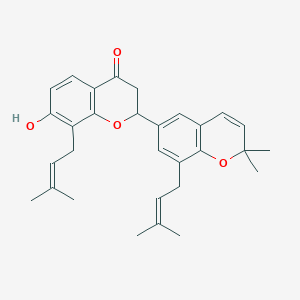
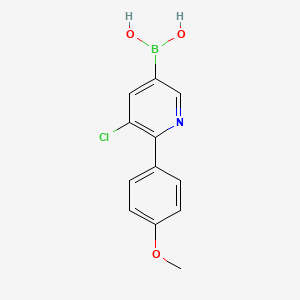
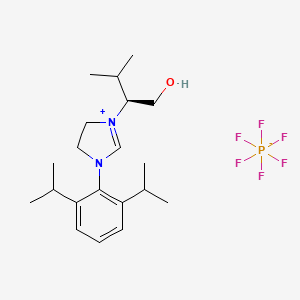
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
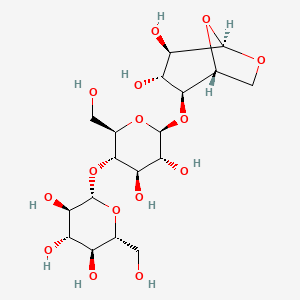
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)


